molecular formula C12H16N4O2 B1669589 8-Cyclopentyl-1,3-dimethylxanthine CAS No. 35873-49-5

8-Cyclopentyl-1,3-dimethylxanthine

Cat. No.: B1669589
CAS No.: 35873-49-5
M. Wt: 248.28 g/mol
InChI Key: SCVHFRLUNIOSGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Cyclopentyl-1,3-dimethylxanthine (referred to by its full name throughout) is a synthetic xanthine derivative characterized by a cyclopentyl group at the 8-position and methyl groups at the 1- and 3-positions of the xanthine core. It is a selective adenosine A1 receptor antagonist with an IC50 of 3.9 nM for A1 receptors, demonstrating negligible activity at A2A receptors . Preclinical studies highlight its role in enhancing the efficacy of antidepressants in murine models, such as the forced swim test (FST) and tail suspension test (TST), likely through modulation of redox balance in the cerebral cortex . Its mechanism involves blocking adenosine-mediated inhibitory neurotransmission, thereby potentiating monoaminergic signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Cyclopentyl-1,3-dimethylxanthine typically involves the alkylation of theophylline derivatives. The process includes the following steps:

    Starting Material: Theophylline is used as the starting material.

    Alkylation: Theophylline undergoes alkylation with cyclopentyl bromide in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing bulk reactors to handle large quantities of reactants.

    Purification: Employing purification techniques such as recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 8-Cyclopentyl-1,3-dimethylxanthine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms, although these are less common.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Nucleophiles such as amines and thiols are commonly employed.

Major Products:

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced forms with hydrogenated nitrogen atoms.

    Substitution Products: Substituted derivatives with new functional groups attached to the nitrogen atoms.

Scientific Research Applications

8-Cyclopentyl-1,3-dimethylxanthine has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of 8-Cyclopentyl-1,3-dimethylxanthine involves antagonism of adenosine receptors, particularly the A1 receptor subtype. By blocking these receptors, the compound inhibits the effects of adenosine, leading to increased neurotransmitter release and enhanced neuronal activity. Additionally, its non-selective inhibition of phosphodiesterase enzymes results in elevated cyclic adenosine monophosphate (cAMP) levels, further contributing to its stimulant effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues of Methylxanthine Derivatives

8-Substituted Methylxanthines

  • 8-Cyclohexyl-1,3,7-trimethylxanthine: Synthesized by Georgieva et al., this compound replaces the 8-cyclopentyl group with a cyclohexyl moiety and adds a methyl group at the 7-position.
  • 8-(3-Chlorostyryl)caffeine: This caffeine derivative incorporates a chlorostyryl group at the 8-position. Unlike 8-cyclopentyl-1,3-dimethylxanthine, it exhibits non-selective adenosine receptor antagonism (A1 and A2A) and is associated with psychostimulant effects due to A2A receptor blockade .

Alkyl Chain Modifications

  • Market reports indicate its niche applications in research, though pharmacological data remain sparse .
  • 1,7-Dimethylxanthine: Lacking the 8-cyclopentyl group, this compound primarily acts as a phosphodiesterase inhibitor rather than an adenosine antagonist, demonstrating divergent therapeutic applications .

Pharmacological and Functional Differences

Receptor Selectivity and Behavioral Effects

  • Selectivity Profiles :

    Compound A1 Receptor Antagonism A2A Receptor Antagonism Key Behavioral Effects
    This compound High (IC50: 3.9 nM) Negligible Enhances antidepressant efficacy
    Caffeine Moderate High Psychostimulation, anxiety induction
    8-(3-Chlorostyryl)caffeine Moderate High Locomotor activation, anxiolysis
  • Antidepressant Potentiation: In murine FST and TST models, this compound reduced immobility time by 40–50% when co-administered with imipramine, surpassing the effects of non-selective antagonists like caffeine .

Biological Activity

8-Cyclopentyl-1,3-dimethylxanthine (CPT) is a potent and selective antagonist of adenosine A1 receptors, with significant implications for various biological processes. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name : 8-Cyclopentyltheophylline
  • Molecular Formula : C₁₂H₁₆N₄O₂
  • Molar Mass : 248.286 g·mol⁻¹
  • Purity : ≥99% .

CPT functions primarily as an antagonist at the adenosine A1 receptor, exhibiting a high affinity (pKi = 7.5-8) . This receptor is involved in various physiological processes, including neurotransmitter release, cardiovascular function, and modulation of neuronal excitability.

Adenosine A1 Receptor Antagonism

The blockade of adenosine A1 receptors by CPT leads to increased neurotransmitter release, particularly in the central nervous system (CNS), which can enhance cognitive functions and mood regulation .

1. Neurotransmission Enhancement

CPT has been shown to enhance the effectiveness of antidepressants in behavioral tests. In a study involving Albino Swiss mice, CPT (3 mg/kg) was administered alongside imipramine (15 mg/kg). The results indicated that the combination improved locomotor activity compared to controls:

Treatment (mg/kg)Distance Travelled (cm)
Saline + Saline441.3 ± 27.17
CPT 3 + Saline397.6 ± 76.27
Imipramine 15 + Saline531.6 ± 55.83
CPT 3 + Imipramine 15445.6 ± 78.41

Statistical significance was noted with p<0.05p<0.05 .

2. Modulation of Oxidative Stress

CPT also plays a role in modulating redox balance in the cerebral cortex under stress conditions. The study reported a significant reduction in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation when CPT was co-administered with imipramine .

Study on Respiratory Neurons

A study investigating the modulation of inspiratory neurons in neonatal rats revealed that adenosine receptor antagonists like CPT can significantly alter respiratory patterns by affecting neuronal activity . The application of CPT led to irregular respiratory rates in a majority of preparations.

Immunomodulatory Effects

Research has highlighted the role of adenosinergic signaling in mesenchymal stem/stromal cells (MSCs), where CPT's antagonistic properties may aid in regulating inflammatory responses during tissue injury . The interplay between activated T cells and MSCs suggests potential therapeutic avenues for conditions characterized by excessive inflammation.

Q & A

Basic Research Questions

Q. What are the optimal solvents for preparing stock solutions of 8-Cyclopentyl-1,3-dimethylxanthine, and how should solubility limitations be addressed experimentally?

Methodological Answer: Stock solutions are best prepared in DMF (1 mg/ml) or DMSO (1 mg/ml), as these solvents achieve higher solubility compared to aqueous buffers like PBS (pH 7.2), which yield only 0.04 mg/ml . For biological assays, dissolve the compound in DMSO first, then dilute into aqueous buffers while monitoring for precipitation. Centrifugation (10,000 × g, 5 min) can remove insoluble particulates. Always confirm solubility under experimental conditions using UV-Vis spectroscopy (λmax = 275 nm) to detect aggregation .

Q. How should this compound be stored to maintain long-term stability, and what validation methods ensure compound integrity?

Methodological Answer: Store the compound at -20°C in airtight, light-protected containers to prevent degradation (stability ≥4 years under these conditions) . For validation, use periodic HPLC analysis with a C18 column and UV detection at 275 nm. Compare retention times and peak areas against a freshly prepared standard. Mass spectrometry (LC-MS) can further confirm molecular integrity by verifying the expected m/z (248.3 for [M+H]⁺) .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer: Refer to hydrazine-mediated synthesis protocols (e.g., refluxing 8-chloromethylxanthine derivatives in aqueous dioxane) . Optimize parameters:

  • Solvent ratio: Adjust dioxane/water ratios (e.g., 3:1) to balance reactivity and solubility.
  • Reaction time: Monitor progress via TLC (silica gel, ethyl acetate/hexane eluent) to minimize side products.
  • Purification: Use flash chromatography (gradient elution) or recrystallization from ethanol to isolate the compound in ≥98% purity .

Q. What analytical strategies are recommended to resolve discrepancies in reported solubility or stability data for this compound?

Methodological Answer: Discrepancies often arise from variations in pH, temperature, or solvent purity. To address:

  • Replicate conditions: Follow documented protocols (e.g., Cayman Chemical’s SDS for solubility in PBS ).
  • Controlled experiments: Systematically test solubility across pH (5–9) and temperatures (4–37°C).
  • Cross-validate: Compare results with orthogonal methods (e.g., dynamic light scattering for particle size analysis if precipitation occurs) .

Q. How should researchers design adenosine receptor binding assays to evaluate this compound’s selectivity across receptor subtypes?

Methodological Answer:

  • Receptor panels: Use transfected cell lines (e.g., CHO-K1 expressing human A₁, A₂A, A₂B, A₃ receptors).
  • Radioligand competition: Employ [³H]DPCPX for A₁ receptors and [³H]ZM241385 for A₂A, with 10 µM CPA/NECA as controls.
  • Data analysis: Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and validate with Ki corrections via Cheng-Prusoff equation .

Q. What methodological precautions are critical when interpreting toxicological data for this compound in preclinical models?

Methodological Answer:

  • Dose calibration: Use RTECS data (XH5093600) as a baseline .
  • In vivo models: Prioritize acute toxicity studies (OECD 423) with escalating doses (10–100 mg/kg) in rodents. Monitor biomarkers (ALT, AST, BUN) and histopathology.
  • In vitro alternatives: Validate findings with human hepatocyte cultures (e.g., HepG2) to assess metabolic stability and CYP450 inhibition .

Properties

IUPAC Name

8-cyclopentyl-1,3-dimethyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-15-10-8(11(17)16(2)12(15)18)13-9(14-10)7-5-3-4-6-7/h7H,3-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVHFRLUNIOSGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189432
Record name 8-Cyclopentyl-1,3-dimethylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500409
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

35873-49-5
Record name 8-Cyclopentyltheophylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35873-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Cyclopentyl-1,3-dimethylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035873495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-cyclopentyltheophylline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101806
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Cyclopentyl-1,3-dimethylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-CYCLOPENTYLTHEOPHYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7PWT4CPL5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

8-Cyclopentyl-1,3-dimethylxanthine
8-Cyclopentyl-1,3-dimethylxanthine
8-Cyclopentyl-1,3-dimethylxanthine
8-Cyclopentyl-1,3-dimethylxanthine
8-Cyclopentyl-1,3-dimethylxanthine
8-Cyclopentyl-1,3-dimethylxanthine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.